![molecular formula C27H27F3O3 B1261472 Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate
Overview
Description
Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether, an aromatic ether and an ethyl ester. It contains a benzyloxy group.
Scientific Research Applications
Chromogenic Amino Acid Synthesis
Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate has been utilized in the synthesis of chromogenic amino acids, specifically for HIV-protease assays. This approach allows for the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).
Pharmaceutical Intermediate Synthesis
This compound has also been identified as a potential intermediate in the synthesis of HMG-CoA reductase inhibitors like atorvastatin, a medication used to lower cholesterol levels in human blood. The study explored optimal conditions for producing this intermediate using bioreduction methods (Zhou et al., 2011).
Precursor for Side Chain Liquid Crystalline Polysiloxanes
Research has been conducted on the synthesis of fluorinated monomers containing this compound, which are precursors for side chain liquid crystalline polysiloxanes. These compounds have shown potential in creating materials with high smectogen properties, useful in various industrial applications (Bracon et al., 2000).
Anti-Juvenile Hormone Activity
Another significant application is in the synthesis of compounds with anti-juvenile hormone activity. Such compounds have been tested on silkworm larvae, leading to precocious metamorphosis, a clear sign of juvenile hormone deficiency (Fujita et al., 2005).
X-ray Crystallography
In the field of X-ray crystallography, this compound has been used to determine the structure of molecules, aiding in the understanding of molecular configurations and interactions (Manolov et al., 2012).
properties
Molecular Formula |
C27H27F3O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoate |
InChI |
InChI=1S/C27H27F3O3/c1-3-8-25(26(31)32-4-2)22-15-21(20-11-13-23(14-12-20)27(28,29)30)16-24(17-22)33-18-19-9-6-5-7-10-19/h5-7,9-17,25H,3-4,8,18H2,1-2H3 |
InChI Key |
FPNCIWGMSIVXLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)OCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.